DP32

説明

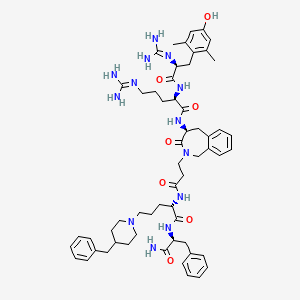

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C57H77N13O7 |

|---|---|

分子量 |

1056.3 g/mol |

IUPAC名 |

(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide |

InChI |

InChI=1S/C57H77N13O7/c1-36-29-43(71)30-37(2)44(36)34-48(68-57(61)62)54(76)65-46(19-11-24-63-56(59)60)53(75)67-49-33-41-17-9-10-18-42(41)35-70(55(49)77)28-23-50(72)64-45(52(74)66-47(51(58)73)32-39-15-7-4-8-16-39)20-12-25-69-26-21-40(22-27-69)31-38-13-5-3-6-14-38/h3-10,13-18,29-30,40,45-49,71H,11-12,19-28,31-35H2,1-2H3,(H2,58,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H4,59,60,63)(H4,61,62,68)/t45-,46+,47-,48-,49-/m0/s1 |

InChIキー |

KQAFSYXROGCRFB-LKZWIQFFSA-N |

異性体SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H]2CC3=CC=CC=C3CN(C2=O)CCC(=O)N[C@@H](CCCN4CCC(CC4)CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)N=C(N)N)C)O |

正規SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2CC3=CC=CC=C3CN(C2=O)CCC(=O)NC(CCCN4CCC(CC4)CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)N)N=C(N)N)C)O |

製品の起源 |

United States |

Foundational & Exploratory

Phosphorus-32: A Comprehensive Technical Guide on its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phosphorus-32 (³²P), a widely utilized radioisotope in biomedical research and drug development. It details its radiological and biological properties, experimental methodologies for its characterization and use, and its mechanism of action in therapeutic contexts.

Core Radiological & Physical Properties

Phosphorus-32 is a radioactive isotope of phosphorus whose nucleus contains 15 protons and 17 neutrons.[1] It is produced synthetically, often by the neutron bombardment of stable sulfur-32 (³²S(n,p)³²P) or phosphorus-31.[2][3] ³²P is a pure beta emitter, which makes it a valuable tool for various laboratory and clinical applications where localized energy deposition is required without penetrating gamma radiation.[1][2]

The decay of ³²P into the stable sulfur-32 isotope occurs via beta decay, releasing a high-energy electron (beta particle) and an electron antineutrino.[2][4] The sulfur-32 nucleus that is produced remains in the ground state, meaning no gamma rays are emitted as a result of the decay.[2]

Quantitative Radiological Data

The key radiological and physical properties of Phosphorus-32 are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Physical Half-Life | 14.269 days (variously reported as 14.3 days) | [2][5][6][7][8] |

| Decay Mode | Beta (β⁻) Emission | [2][9] |

| Decay Product | Sulfur-32 (³²S) (Stable) | [2][7] |

| Maximum Beta Energy (Eₘₐₓ) | 1.711 MeV | [2][5][7] |

| Average Beta Energy (Eₐᵥₑ) | 0.69 - 0.70 MeV | [1][7][10] |

| Specific Activity | 1.06×10¹⁶ Bq/g (285,518 Ci/g) | [7][11] |

| Atomic Mass | 31.973907 Da | [2][12] |

| Maximum Range in Air | ~6.1 meters (~20 feet) | [5][10][11] |

| Maximum Range in Water/Tissue | ~0.8 cm | [5][11] |

| Maximum Range in Plexiglas/Lucite | ~0.6 cm | [10][11] |

Phosphorus-32 Decay Scheme

The decay process is a direct transformation of a neutron into a proton within the nucleus, resulting in an increase in the atomic number by one (from Phosphorus, Z=15, to Sulfur, Z=16) while the mass number remains unchanged.

Biological Properties and Considerations

As an isotope of phosphorus, ³²P is biochemically indistinguishable from the stable ³¹P isotope and is readily incorporated into biological molecules and systems.[2][8] This property is the foundation of its utility as a radiotracer.

Quantitative Biological Data

| Property | Value / Description | References |

| Biological Half-Life | Whole Body: 257 days; Bone: 1155 days | [11] |

| Effective Half-Life | Whole Body: 13.5 days; Bone: 14.1 days | [11] |

| Critical Organ | Bone (for soluble forms) | [9][11] |

| Mechanism of Cellular Damage | Incorporation into DNA leads to double-strand breaks upon decay; ionization of intracellular water creates cytotoxic free radicals. | [6][13][14] |

| Primary Applications | Radiolabeling nucleic acids, metabolic pathway tracing, cancer therapy, fertilizer uptake studies. | [2][15][16][17] |

Experimental Protocols and Methodologies

The unique properties of ³²P lend themselves to a variety of experimental applications. Below are detailed methodologies for its characterization and use in seminal research.

Experimental Determination of Half-Life

The physical half-life of ³²P can be determined with high precision using radiation detectors. This protocol is based on a methodology employing liquid Geiger-Müller counters.[3]

Objective: To accurately measure the rate of decay of a ³²P sample and calculate its half-life.

Materials:

-

Carrier-free ³²P solution.

-

Liquid Geiger-Müller counters.

-

Calibrated timer and scaler.

-

Solutions with phosphorus carrier (e.g., 100 p.p.m. P) and dilute acid to prevent adsorption to glassware.

-

Uranium standard for instrument calibration.

Methodology:

-

Sample Preparation: A stock solution of high-activity ³²P is prepared. To prevent adsorption of the radioisotope to container walls, a sufficient amount of stable phosphorus carrier is added, and the pH is lowered.[3]

-

Counting: At regular intervals over an extended period (e.g., 160 days), an aliquot of the ³²P solution is measured using a Geiger-Müller counter.[3]

-

Data Recording: For each measurement, the total counts are recorded over a fixed time interval. Sufficient counts are collected to ensure a standard error of less than 0.3%.[3] A background count is also taken and subtracted from the sample count to get the net counts.

-

Correction: The net counts are corrected for the dead time of the detector. A reading from a long-lived standard (e.g., uranium) is taken to check for instrument drift.[3]

-

Data Analysis: The natural logarithm of the corrected counting rate (ln(N)) is plotted against time (t).

-

Calculation: The data should form a straight line, consistent with first-order decay kinetics. A linear regression is performed on the data to find the slope (m), which is equal to the negative of the decay constant (λ). The half-life (t₁/₂) is then calculated using the formula: t₁/₂ = -ln(2) / m .[3]

Application in Molecular Biology: The Hershey-Chase Experiment

One of the most iconic uses of ³²P was in the 1952 Hershey-Chase experiment, which provided critical evidence that DNA is the genetic material.[16] ³²P was used to label the DNA of bacteriophages, while sulfur-35 (³⁵S) was used to label the protein coat.

Methodology Outline:

-

Radiolabeling: Two batches of bacteriophage were cultured. One batch was grown in a medium containing ³²P (which is incorporated into the phosphate backbone of DNA but not into the amino acids of proteins). The other was grown in a medium containing ³⁵S (which is incorporated into the sulfur-containing amino acids of the protein coat but not into DNA).[16]

-

Infection: The radiolabeled phages were used to infect separate batches of E. coli bacteria.

-

Blending: After allowing sufficient time for the phages to inject their genetic material, the cultures were agitated in a blender to shear the phage particles from the outside of the bacterial cells.

-

Centrifugation: The cultures were centrifuged to separate the heavier bacterial cells (pellet) from the lighter phage particles (supernatant).

-

Detection: The radioactivity in the pellet and supernatant of each batch was measured. The results showed that the vast majority of the ³²P was found in the bacterial pellet, while most of the ³⁵S remained in the supernatant.[16]

References

- 1. CliniSciences [clinisciences.com]

- 2. Phosphorus-32 - Wikipedia [en.wikipedia.org]

- 3. journals.co.za [journals.co.za]

- 4. When phosphorus 32 undergoes beta decay, what is the nuclide formed? - Quora [quora.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. Isotopes of phosphorus - Wikipedia [en.wikipedia.org]

- 7. ionactive.co.uk [ionactive.co.uk]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Phosphorus-32 | P | CID 175670971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ehs.ucf.edu [ehs.ucf.edu]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Phosphorus-32, a Clinically Available Drug, Inhibits Cancer Growth by Inducing DNA Double-Strand Breakage | Medicine Matters [medicine-matters.blogs.hopkinsmedicine.org]

- 15. Uses of 32p Isotope | Filo [askfilo.com]

- 16. Phosphorus-32 in the Phage Group: radioisotopes as historical tracers of molecular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fiveable.me [fiveable.me]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Decay Process of Phosphorus-32 (³²P)

This guide provides a comprehensive overview of the radioactive decay of Phosphorus-32 (³²P), a widely utilized radionuclide in biomedical research and drug development. It details the fundamental decay process, methods for its detection and measurement, and essential safety protocols.

The Core Decay Process of ³²P

Phosphorus-32 is a radioactive isotope of phosphorus that decays via beta-minus (β⁻) emission.[1] The nucleus of a ³²P atom contains 15 protons and 17 neutrons, which is an unstable configuration with an excess of neutrons.[2] To achieve stability, a neutron within the nucleus is converted into a proton. This transformation results in the emission of a high-energy electron, known as a beta particle, and an electron antineutrino (ν̅e).[1][3]

The decay process can be summarized by the following nuclear equation:

³²₁₅P → ³²₁₆S + e⁻ + ν̅e [3]

The parent nuclide, Phosphorus-32, decays into the stable daughter nuclide, Sulfur-32 (³²S), which has 16 protons and 16 neutrons.[2] This process releases a maximum energy of 1.711 MeV, which is shared between the beta particle and the antineutrino.[3][4] The beta particle is emitted with a continuous energy spectrum, with an average energy of approximately 0.5 to 0.7 MeV.[3][4] The Sulfur-32 nucleus is produced in its ground state, meaning no gamma rays are emitted in this decay process.[3]

Visualizing the Decay Process

The following diagram illustrates the transformation of a neutron into a proton within the ³²P nucleus, leading to the emission of a beta particle and an antineutrino.

Quantitative Data Summary

The key radiological properties of ³²P are summarized in the tables below for easy reference.

Table 1: Radiological Properties of ³²P

| Property | Value |

| Half-Life (t½) | 14.269 days[3][5] |

| Decay Mode | Beta (β⁻) Emission[6] |

| Maximum Beta Energy (Eβmax) | 1.711 MeV[3] |

| Average Beta Energy (Eβavg) | ~0.7 MeV[4] |

| Decay Product | Sulfur-32 (³²S)[3] |

| Specific Activity | 285,000 Ci/g[6] |

Table 2: Radiation Penetration and Shielding

| Medium | Maximum Range of Beta Particle | Recommended Shielding |

| Air | ~6.1 meters (~20 feet)[7][8] | N/A |

| Water/Tissue | ~0.8 cm[8] | N/A |

| Plexiglas/Lucite | ~0.6 cm[7] | 1 cm (0.375 - 0.5 inch) thickness[8][9] |

| Lead (for Bremsstrahlung) | N/A | 3-6 mm (0.125 - 0.25 inch) outside of primary shield[9] |

Note: The high-energy beta particles from ³²P produce secondary radiation called Bremsstrahlung (braking radiation) when they interact with high-density materials like lead. Therefore, low-density materials like Plexiglas or Lucite should be used as the primary shielding to absorb the beta particles, with lead placed on the exterior to absorb the Bremsstrahlung x-rays.[9][10]

Experimental Protocols

³²P is a valuable tool in research for labeling nucleic acids, proteins, and other phosphorylated molecules.[3][11] Its presence is typically detected by liquid scintillation counting or autoradiography.

Liquid Scintillation Counting (LSC)

Liquid scintillation counting is a highly sensitive method for quantifying the amount of ³²P in a sample. The beta particles emitted by ³²P excite fluorescent molecules (fluors) in a liquid scintillation cocktail, which then emit photons of light detected by a photomultiplier tube (PMT).[12][13]

Methodology:

-

Sample Preparation:

-

Pipette the aqueous sample containing ³²P (e.g., from a kinase assay or labeled cell lysate) into a liquid scintillation vial (typically 4-20 mL capacity).[12]

-

For solid samples (e.g., filter paper from a dot blot), place the filter directly into the vial.

-

-

Cocktail Addition:

-

Add an appropriate volume of a liquid scintillation cocktail to the vial. Emulsifying cocktails are necessary for aqueous samples to ensure proper mixing.[12] The cocktail contains an aromatic solvent that absorbs the energy from the beta particle and transfers it to scintillator molecules (fluors).[14]

-

-

Counting:

-

Place the vial in a liquid scintillation counter. The counter uses two photomultiplier tubes in a coincidence circuit to distinguish true scintillation events from background noise.[14]

-

Set the instrument to count for a specified time or until a desired statistical precision is reached. Counting efficiency for ³²P is typically very high, approaching 100% under ideal conditions.[13][14]

-

-

Data Analysis:

-

The instrument reports the activity in Counts Per Minute (CPM).

-

To determine the actual disintegration rate (Disintegrations Per Minute, DPM), the CPM value must be corrected for counting efficiency. Efficiency can be determined using an external standard or by the instrument's quench correction curves.[15]

-

The relationship is: DPM = CPM / Efficiency .

-

Workflow for Liquid Scintillation Counting

Autoradiography

Autoradiography is used to visualize the spatial distribution of ³²P-labeled molecules within a sample, such as a polyacrylamide gel, a membrane, or a tissue slice.[16][17]

Methodology:

-

Sample Preparation:

-

For gels (e.g., from SDS-PAGE or agarose gel electrophoresis), carefully remove the gel from the apparatus.[11]

-

Place the gel on a sheet of filter paper and cover it with plastic wrap.

-

Dry the gel under a vacuum at approximately 80°C until flat and completely dry. This prevents the beta particles from being absorbed by water.

-

-

Exposure:

-

In a darkroom, place the dried gel (or membrane/tissue slide) in a light-tight autoradiography cassette.

-

Place a sheet of X-ray film directly on top of the sample.

-

For signal enhancement, an intensifying screen can be placed on the other side of the film.[16] High-energy beta particles that pass through the film will strike the screen, which then emits light that further exposes the film.[16]

-

Store the cassette at -80°C. The low temperature immobilizes molecules and increases the efficiency of the intensifying screen. Exposure time can range from hours to days, depending on the sample's radioactivity.

-

-

Development and Imaging:

-

After exposure, remove the film from the cassette in a darkroom and process it using an automatic developer or manual developing solutions.

-

Alternatively, a phosphorimager can be used. Instead of film, a phosphor screen is exposed to the sample. The screen stores the energy from the beta particles, which is then released as light when scanned by a laser in the imager.[18] Phosphorimaging offers a more quantitative and linear response over a wider dynamic range than film.

-

Workflow for Autoradiography

Safety and Handling

Phosphorus-32 is a high-energy beta emitter and poses a significant external and internal radiation hazard.[8] Strict adherence to safety protocols is mandatory.

-

Shielding: Always use appropriate shielding. Plexiglas or Lucite (at least 3/8 inch or 1 cm thick) is the preferred material for shielding benches, vials, and waste containers.[10][19] Avoid using lead as a primary shield due to the production of penetrating Bremsstrahlung X-rays.[8]

-

Personal Protective Equipment (PPE): A lab coat, disposable gloves (double-gloving is recommended), and safety glasses are required when handling ³²P.[8][19] The safety glasses provide necessary eye protection from beta particles.[8]

-

Dosimetry: Wear whole-body and ring dosimeters to monitor radiation exposure, especially when handling quantities in the millicurie range.[7][19]

-

Contamination Monitoring: Regularly monitor work areas, equipment, and hands with a Geiger-Mueller survey meter.[10] Perform wipe tests to detect removable contamination, which can be counted using a liquid scintillation counter.[19]

-

Waste Disposal: Segregate ³²P waste from other radioactive and non-radioactive waste. Store it in clearly labeled and shielded containers for decay.[7] Due to its relatively short half-life of 14.3 days, storage for decay (typically 10 half-lives, or ~5 months) is a common disposal method.

References

- 1. Beta decay - Wikipedia [en.wikipedia.org]

- 2. When phosphorus 32 undergoes beta decay, what is the nuclide formed? - Quora [quora.com]

- 3. Phosphorus-32 - Wikipedia [en.wikipedia.org]

- 4. Radioactivity [hyperphysics.phy-astr.gsu.edu]

- 5. Isotopes of phosphorus - Wikipedia [en.wikipedia.org]

- 6. Phosphorus-32 | P | CID 175670971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phosphorus 32 – USC Environmental Health & Safety [ehs.usc.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. resources.revvity.com [resources.revvity.com]

- 10. safety.charlotte.edu [safety.charlotte.edu]

- 11. Protocol of the Detection of ³²P Radioactive Markers - Creative BioMart [creativebiomart.net]

- 12. revvity.com [revvity.com]

- 13. uwm.edu [uwm.edu]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. nucleus.iaea.org [nucleus.iaea.org]

- 16. Autoradiography of gels containing (32)p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. invivopharm.com [invivopharm.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. ehs.berkeley.edu [ehs.berkeley.edu]

A Comprehensive Technical Guide to Safety Precautions for Handling ³²P in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and protocols for handling Phosphorus-32 (³²P) in a laboratory setting. Adherence to these guidelines is critical for minimizing radiation exposure and ensuring a safe working environment.

Understanding the Hazards of Phosphorus-32

Phosphorus-32 is a high-energy beta (β⁻) emitter, which presents a significant external radiation hazard, primarily to the skin and eyes.[1][2] The emitted beta particles have a maximum energy of 1.71 MeV and can travel up to 20 feet in the air and penetrate up to 0.8 cm in tissue.[1][3][4] Ingestion or inhalation of ³²P poses a serious internal hazard, with the bone being the critical organ for soluble phosphorus compounds.[1][5]

A primary concern when working with high-energy beta emitters like ³²P is the production of Bremsstrahlung X-rays. This secondary radiation is generated when beta particles are decelerated by high atomic number (high-Z) materials, such as lead. Therefore, appropriate shielding strategies are paramount.[1][5]

Quantitative Data for ³²P

A clear understanding of the physical and radiological properties of ³²P is fundamental to safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Radiological Properties of ³²P

| Property | Value | Citations |

| Half-Life | 14.29 days | [1][6] |

| Maximum Beta Energy | 1.71 MeV | [1][3][4][6] |

| Average Beta Energy | 0.70 MeV | [3] |

| Maximum Range in Air | ~20 feet (610 cm) | [1][4][5] |

| Maximum Range in Water/Tissue | ~0.8 cm | [1][3][5] |

| Maximum Range in Plexiglas/Lucite | ~0.6 cm | [3][5] |

Table 2: Shielding and Dose Information for ³²P

| Parameter | Value | Citations |

| Recommended Shielding Material | Plexiglas (Lucite/Acrylic) | [1][4] |

| Required Plexiglas Thickness | 3/8 inch (~1 cm) | [1][3] |

| Bremsstrahlung Production in Lead | 4.8% | [5] |

| Bremsstrahlung Production in Lucite | 0.5% | [5] |

| Dose Rate from 1 mCi point source at 10 cm | 4070 mrad/hour | [3] |

| Skin Dose Rate from 1 µCi/cm² | 5,867 - 9,200 mrem/hour | [3][4][5] |

Table 3: Occupational Exposure Limits and Detection

| Parameter | Value | Citations |

| Annual Limit on Intake (Ingestion) | 0.6 mCi (600 µCi) | [1][3] |

| Annual Limit on Intake (Inhalation) | 0.9 mCi | [1] |

| Geiger-Müller (GM) Detector Efficiency | 20-35% | [1] |

| Liquid Scintillation Counter (LSC) Efficiency | ≥ 85-95% | [1][5] |

Experimental Protocols

Detailed and standardized protocols are essential for ensuring safety and experimental reproducibility.

Protocol for Laboratory Contamination Survey (Wipe Test)

This protocol outlines the procedure for detecting removable radioactive contamination.

Materials:

-

Filter paper or cotton swabs

-

Vials for wipe samples

-

Liquid Scintillation Counter (LSC)

-

Liquid scintillation cocktail

-

Gloves

-

Lab map or logbook for recording locations

Procedure:

-

Preparation: Before starting, ensure you are wearing appropriate Personal Protective Equipment (PPE). Create a diagram of the laboratory space to be surveyed, indicating the locations for wipe tests.

-

Background Measurement: Prepare a "blank" or "control" vial containing a clean wipe and scintillation cocktail to determine the background radiation level.

-

Wipe Sampling:

-

For each designated location, take a new, clean filter paper or swab.

-

Wipe a surface area of approximately 100 cm² (e.g., a 10 cm x 10 cm square), applying firm pressure.[7]

-

For irregular surfaces, swab the area thoroughly.

-

-

Sample Preparation: Place each wipe into a separate, labeled liquid scintillation vial. Add the appropriate amount of scintillation cocktail to each vial.

-

Counting: Place the vials, including the background control, into the Liquid Scintillation Counter.

-

Data Analysis:

-

Record the counts per minute (CPM) for each sample.

-

Subtract the background CPM from each sample's CPM to get the net CPM.

-

Convert net CPM to disintegrations per minute (DPM) using the LSC's efficiency for ³²P.

-

-

Action Levels: Compare the DPM values to the action levels established by your institution's Radiation Safety Office. If contamination is found above the action level, proceed with the decontamination protocol.

-

Record Keeping: Document the survey date, locations, results (in DPM/100 cm²), and any corrective actions taken.

Protocol for Decontamination of Surfaces

This protocol describes the steps for cleaning surfaces contaminated with ³²P.

Materials:

-

Absorbent paper

-

Decontamination solution (e.g., commercially available radioactive decontamination solution, or soap and water)

-

Gloves (double pair recommended)

-

Lab coat

-

Safety glasses

-

Plastic bags for radioactive waste

-

Geiger-Müller (GM) survey meter

Procedure:

-

Notification and Restriction: Notify others in the area of the contamination. Cordon off the contaminated area to prevent the spread of radioactivity.

-

Preparation: Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.

-

Containment: Cover the contaminated area with absorbent paper to prevent further spreading.

-

Cleaning:

-

Apply the decontamination solution to a clean piece of absorbent paper.

-

Wipe the contaminated area from the outer edge towards the center.

-

Dispose of the used absorbent paper in a designated radioactive waste bag.

-

-

Monitoring: After the initial cleaning, use a GM survey meter to check for any remaining contamination.

-

Repeat if Necessary: Repeat the cleaning and monitoring steps until the contamination is reduced to acceptable levels (typically background radiation levels).

-

Final Survey: Once decontamination is complete, perform a final wipe test as described in Protocol 3.1 to confirm that the removable contamination is below the action level.

-

Waste Disposal: Dispose of all contaminated materials (gloves, absorbent paper, etc.) in the designated radioactive waste container.

-

Personal Decontamination: After completing the procedure, remove and dispose of your outer gloves. Monitor your hands, shoes, and clothing for any contamination before leaving the area. Wash your hands thoroughly.

Visualizing Safety Workflows and Pathways

Understanding the logical flow of safety procedures is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows.

Caption: A logical workflow for the safe handling of ³²P from preparation to disposal.

Emergency Procedures for ³²P Spills

In the event of a spill, a swift and systematic response is critical to minimize exposure and contamination.

Immediate Actions:

-

STOP all work.

-

NOTIFY all personnel in the immediate area that a spill has occurred.[8]

-

PREVENT the spread of contamination by covering the spill with absorbent paper.[8]

-

EVACUATE all non-essential personnel from the spill area.[8]

Personnel Decontamination:

-

CHECK all personnel for skin and clothing contamination using an operable survey instrument.[8]

-

REMOVE any contaminated clothing immediately.

-

DECONTAMINATE skin by washing with mild soap and copious amounts of water. Do not abrade the skin.[9]

-

RESURVEY to ensure all contamination has been removed.

Spill Cleanup:

-

CONTACT the Radiation Safety Office for guidance. They will determine if the spill can be managed by laboratory staff or requires specialized assistance.[8]

-

WEAR appropriate PPE, including double gloves, a lab coat, and safety glasses.

-

CLEAN the spill using absorbent paper and a suitable decontamination solution, working from the outside of the spill inward.

-

MONITOR the area continuously with a survey meter during cleanup.

-

DISPOSE of all cleanup materials as radioactive waste.

-

PERFORM a final survey (including a wipe test) to ensure the area is decontaminated to acceptable levels.

By adhering to these comprehensive safety precautions, researchers can effectively mitigate the risks associated with the use of ³²P and maintain a safe laboratory environment for all personnel.

References

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. research.columbia.edu [research.columbia.edu]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. Phosphorus-32 - Wikipedia [en.wikipedia.org]

- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 8. Emergency Spill Procedures | Columbia | Research [research.columbia.edu]

- 9. researchgate.net [researchgate.net]

The Atom in the Service of Biology: A Technical Guide to the Historical Uses of Phosphorus-32

An in-depth exploration of the pivotal role of Phosphorus-32 in foundational biological discoveries, prepared for researchers, scientists, and drug development professionals.

This technical guide delves into the historical applications of the radioisotope Phosphorus-32 (³²P) in seminal scientific experiments that have shaped our modern understanding of molecular biology, genetics, and cellular signaling. From conclusively identifying DNA as the genetic material to unraveling complex metabolic and signaling pathways, ³²P has been an indispensable tool for tracing the intricate dance of molecules within the cell. This document provides a detailed examination of the experimental protocols, quantitative data from landmark studies, and visual representations of the elucidated biological processes.

The Hershey-Chase Experiment: DNA as the Genetic Material

In 1952, Alfred Hershey and Martha Chase conducted a series of elegant experiments that provided definitive evidence that DNA, and not protein, is the carrier of genetic information.[1][2][3] They ingeniously used the distinct elemental composition of DNA (containing phosphorus but not sulfur) and proteins (containing sulfur but generally not phosphorus) to differentially label these macromolecules in bacteriophage T2, a virus that infects Escherichia coli.[3][4]

Experimental Protocol: The "Blender Experiment"

The core of their work, famously known as the "blender experiment," involved the following key steps:[2][5]

-

Radiolabeling of Bacteriophage T2:

-

³²P Labeling of DNA: E. coli was cultured in a medium containing radioactive orthophosphate (H₃³²PO₄). These bacteria were then infected with T2 bacteriophage. As the phage replicated within the bacteria, the newly synthesized phage DNA incorporated the radioactive ³²P.[5]

-

³⁵S Labeling of Protein: In a separate experiment, E. coli was grown in a medium containing radioactive sulfur (³⁵S) in the form of sulfate. These bacteria were then infected with T2 bacteriophage. The progeny phage incorporated ³⁵S into their protein coats, specifically in the sulfur-containing amino acids methionine and cysteine.[3]

-

-

Infection of E. coli: The radiolabeled bacteriophages were used to infect non-radioactive E. coli cultures. The phages were allowed to attach to the bacterial surface and inject their genetic material.[2]

-

Separation of Phage and Bacteria: After a short incubation period, the culture was agitated in a Waring blender. The shearing forces generated by the blender detached the phage particles from the surface of the bacteria.[5]

-

Centrifugation: The mixture was then centrifuged to separate the larger bacterial cells (which formed a pellet at the bottom of the tube) from the smaller, lighter phage particles (which remained in the supernatant).[2]

-

Measurement of Radioactivity: The radioactivity in the pellet (containing the bacteria) and the supernatant (containing the detached phage coats) was measured for both the ³²P and ³⁵S experiments.

Quantitative Data from the Hershey-Chase Experiment

The results of the Hershey-Chase experiment provided a clear and compelling answer to the question of the genetic material's identity. The distribution of ³²P and ³⁵S radioactivity after infection and separation is summarized in the tables below, based on their 1952 publication.

| Experiment | Fraction | Percentage of Total Radioactivity | Interpretation |

| ³²P (DNA-labeled phage) | Supernatant (Phage Coats) | ~20%[5] | A small amount of phage DNA did not enter the bacteria. |

| Pellet (Bacteria) | ~80%[5] | The majority of the phage DNA entered the bacterial cells. | |

| ³⁵S (Protein-labeled phage) | Supernatant (Phage Coats) | ~80% | The majority of the phage protein remained outside the bacterial cells. |

| Pellet (Bacteria) | ~20% | A small amount of phage protein remained attached to the bacteria. |

Table 1: Distribution of ³²P and ³⁵S in the Hershey-Chase experiment after blending and centrifugation.

Further analysis of the progeny phage produced after bacterial lysis revealed the fate of the parental radiolabels.

| Parental Phage Label | Radioactivity in Progeny Phage | Conclusion |

| ³²P (DNA) | ~30% of parental ³²P detected[6][7] | Parental DNA is transferred to the next generation of phage. |

| ³⁵S (Protein) | <1% of parental ³⁵S detected[7] | Parental protein is not significantly transferred to the progeny. |

Table 2: Transfer of parental ³²P and ³⁵S to progeny phage.

Experimental Workflow Diagram

References

- 1. mun.ca [mun.ca]

- 2. The Hershey-Chase Experiments (1952), by Alfred Hershey and Martha Chase | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. Hershey–Chase experiment - Wikipedia [en.wikipedia.org]

- 4. life.illinois.edu [life.illinois.edu]

- 5. mcb.berkeley.edu [mcb.berkeley.edu]

- 6. researchgate.net [researchgate.net]

- 7. Reversible Protein Phosphorylation - 1992 Nobel Prize Medicine [explorable.com]

An In-depth Technical Guide to the Fundamental Properties of Beta Emission from Phosphorus-32 (³²P)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of beta emission from Phosphorus-32 (³²P), a radionuclide of significant importance in biomedical research and drug development. The content herein details the nuclear decay properties, the characteristics of the emitted beta particles, and standardized experimental protocols for their measurement.

Fundamental Properties of ³²P Beta Emission

Phosphorus-32 is a radioactive isotope of phosphorus that decays via beta emission. This process involves the transformation of a neutron within the nucleus into a proton, resulting in the emission of a high-energy electron (beta particle) and an electron antineutrino.[1][2] The decay of ³²P is characterized by a pure beta emission, meaning it decays directly to the ground state of its daughter nuclide, Sulfur-32 (³²S), without the accompanying emission of gamma radiation.[3] This makes ³²P a preferred radioisotope for many molecular biology applications where clear signaling without complex secondary emissions is advantageous.

The key quantitative properties of ³²P are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Half-Life | 14.269 | days |

| Decay Mode | Beta (β⁻) | - |

| Maximum Beta Energy (Emax) | 1.71 | MeV |

| Average Beta Energy (Eavg) | 0.695 | MeV |

| Daughter Nuclide | Sulfur-32 (³²S) | - |

| Specific Activity | 285,000 | Ci/g |

Table 1: Key Quantitative Properties of Phosphorus-32.[4][5][6]

The ³²P Beta Decay Scheme

The decay of ³²P is a direct transmutation to ³²S. The decay scheme is straightforward as the transition occurs directly to the ground state of the daughter nucleus. This is an important characteristic, as the absence of gamma emissions simplifies detection and reduces the need for heavy shielding.

Below is a graphical representation of the ³²P decay scheme.

Figure 1: Decay scheme of Phosphorus-32.

The Beta Particle Energy Spectrum

A hallmark of beta decay is the continuous energy spectrum of the emitted beta particles.[7] The total decay energy is shared between the beta particle and the electron antineutrino.[1] This results in a distribution of beta particle energies ranging from zero up to the maximum possible energy (Emax) of 1.71 MeV.[5][8] The most probable energy of a ³²P beta particle is approximately one-third of the maximum energy.

Experimental Protocols for Measurement

The accurate quantification and characterization of ³²P beta emission are critical for its effective use in research. The primary methods employed are liquid scintillation counting for activity measurement and beta spectrometry for energy spectrum analysis.

Activity Measurement using Liquid Scintillation Counting (LSC)

Liquid scintillation counting is a highly sensitive technique for quantifying beta-emitting radionuclides.[9] The process involves mixing the radioactive sample with a liquid scintillation cocktail, which contains organic scintillators (fluors) that emit light upon interaction with the beta particles.[10] This light is then detected by photomultiplier tubes (PMTs) in the liquid scintillation counter.

Detailed Methodology:

-

Sample Preparation:

-

For aqueous samples, ensure they are fully dissolved and miscible with the scintillation cocktail.

-

For samples on solid supports (e.g., filter paper), ensure the sample is fully immersed in the cocktail.

-

If the sample is colored, a bleaching agent may be required to prevent color quenching.

-

For alkaline samples, neutralization with a weak acid can prevent chemiluminescence.

-

-

Cocktail Addition:

-

Pipette a known volume of the prepared sample into a 20 mL glass or plastic scintillation vial.

-

Add an appropriate volume of a high-efficiency liquid scintillation cocktail (e.g., 10-15 mL). The choice of cocktail will depend on the sample's chemical nature (aqueous or organic).

-

Cap the vial tightly and vortex thoroughly to ensure a homogenous mixture.

-

-

Instrument Calibration:

-

Perform a daily calibration of the liquid scintillation counter using certified standards (e.g., ¹⁴C and ³H) to ensure the instrument is functioning correctly.[11]

-

Generate a quench curve using a set of standards with known activity and varying amounts of a quenching agent. This curve is essential for correcting for variations in counting efficiency between samples.

-

-

Data Acquisition:

-

Place the sample vials in the liquid scintillation counter.

-

Set the counting parameters, including the counting window (energy range) appropriate for ³²P and the desired counting time.

-

Initiate the counting process. The instrument will record the counts per minute (CPM).

-

-

Quench Correction and Data Analysis:

-

Quenching, the reduction in light output due to chemical or color impurities, must be corrected to obtain accurate activity measurements.[12]

-

The instrument will use the pre-established quench curve to determine the counting efficiency for each sample based on its quench level.

-

The absolute activity in disintegrations per minute (DPM) is calculated using the formula: DPM = CPM / Efficiency.

-

Beta Energy Spectrum Analysis using Beta Spectrometry

Beta spectrometry is employed to determine the energy distribution of the emitted beta particles. This technique typically utilizes a solid-state detector or a magnetic spectrometer to measure the energy of individual beta particles.

Detailed Methodology:

-

Source Preparation:

-

A thin, uniform source of ³²P is prepared on a suitable backing material to minimize self-absorption of the beta particles.

-

-

Spectrometer Setup:

-

The ³²P source is placed in a vacuum chamber to eliminate energy loss of the beta particles due to air scattering.

-

A detector, such as a silicon detector, is positioned to intercept the emitted beta particles.

-

-

Energy Calibration:

-

The spectrometer is calibrated using sources that emit beta particles or conversion electrons of known energies. This allows for the conversion of the measured signal (e.g., pulse height) to an energy value.

-

-

Spectrum Acquisition:

-

The beta particles emitted from the ³²P source interact with the detector, generating electrical pulses proportional to their energy.

-

These pulses are processed by a multi-channel analyzer (MCA), which sorts them according to their amplitude, building up an energy spectrum.

-

-

Data Analysis:

-

The resulting spectrum will show a continuous distribution of energies up to the maximum endpoint energy (Emax).

-

Further analysis of the spectrum shape can be performed using a Kurie plot to accurately determine the endpoint energy.

-

Workflow and Safety Considerations

The following diagram illustrates a typical experimental workflow for the quantification of a ³²P-labeled compound in a biological sample.

Figure 2: Experimental workflow for ³²P quantification.

Safety Precautions:

Working with ³²P requires strict adherence to radiation safety protocols due to the high energy of its beta emissions.

-

Shielding: Use acrylic or other low-Z material shielding of at least 1 cm thickness to effectively block the beta particles. Avoid lead shielding as it can produce secondary X-rays (Bremsstrahlung radiation).[3]

-

Personal Protective Equipment (PPE): Always wear a lab coat, disposable gloves, and safety glasses.

-

Monitoring: Regularly monitor work areas and hands with a Geiger-Müller survey meter to detect any contamination.

-

Dosimetry: Personnel handling significant quantities of ³²P should wear whole-body and extremity dosimeters to monitor their radiation exposure.

-

Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.

Applications in Research and Drug Development

The energetic beta emission and the prevalence of phosphorus in biological molecules make ³²P an invaluable tool in various research and drug development applications.

-

Metabolic Studies: Tracing the path of phosphorylated molecules to elucidate metabolic pathways.[3]

-

Nucleic Acid Labeling: Radioactively labeling DNA and RNA for use in techniques such as Southern and Northern blotting, and DNA sequencing.[3]

-

Enzyme Assays: Measuring the activity of kinases and other enzymes that utilize ATP.

-

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of phosphorus-containing drug candidates.

-

Receptor Binding Assays: Quantifying the binding of radiolabeled ligands to their receptors.

This guide provides a foundational understanding of the properties of ³²P beta emission and its measurement. For specific applications, it is essential to consult detailed, peer-reviewed protocols and adhere to all applicable safety regulations.

References

- 1. osti.gov [osti.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. queensu.ca [queensu.ca]

- 4. Some safety procedures for handling 32P during postlabelling assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quench correction in liquid scintillation counting by a combined internal standard-samples channels ratio technique [inis.iaea.org]

- 6. revvity.com [revvity.com]

- 7. Safety Precautions in the Laboratory [ou.edu]

- 8. researchgate.net [researchgate.net]

- 9. scar.utoronto.ca [scar.utoronto.ca]

- 10. nrc.gov [nrc.gov]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. hidex.com [hidex.com]

An In-depth Technical Guide to Radiolabeling with Phosphorus-32

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques of radiolabeling with Phosphorus-32 (³²P), a high-energy beta-emitting radionuclide widely utilized in molecular biology, biochemistry, and drug discovery. This document outlines the core properties of ³²P, detailed experimental protocols for common labeling methods, and applications in studying signaling pathways.

Introduction to Phosphorus-32

Phosphorus-32 is a radioactive isotope of phosphorus that has been a cornerstone of molecular biology research for decades.[1] Its energetic beta decay allows for sensitive detection, making it an invaluable tool for tracing and quantifying molecules containing phosphorus, most notably nucleic acids and proteins.[1][2] The incorporation of ³²P into molecules such as adenosine triphosphate (ATP) enables the labeling of DNA, RNA, and phosphorylated proteins.[3][4]

Key applications of ³²P radiolabeling include:

-

Nucleic Acid Analysis: Southern and Northern blotting, DNA sequencing, and DNA footprinting.[1][3]

-

Metabolic Studies: Tracing the path of phosphorus in metabolic pathways through pulse-chase experiments.[1]

-

Kinase Assays: Measuring the activity of protein kinases, which are critical targets in drug development.[5][6]

-

Plant Sciences: Tracking the uptake and distribution of phosphate fertilizers in plants.[1][2]

Properties and Safety Considerations

Working with ³²P requires strict adherence to safety protocols due to its high-energy beta emissions.

Physical and Radiological Properties

A summary of the key quantitative properties of Phosphorus-32 is presented in the table below.

| Property | Value | Citations |

| Half-Life | 14.3 days | [1][7] |

| Beta Energy (Maximum) | 1.71 MeV | [1][7][8] |

| Beta Energy (Average) | 0.694 MeV | [7][8] |

| Maximum Beta Range in Air | ~20 feet (~6 meters) | [7][9] |

| Maximum Beta Range in Water/Tissue | ~0.8 cm | [7][9] |

| Maximum Beta Range in Plexiglas | ~0.61 cm | [7] |

| Specific Activity (Theoretical Maximum) | ~285,518 Ci/gram (~9120 Ci/mmol) | [7][10] |

Safety Precautions

The high energy of ³²P beta particles poses an external radiation hazard, particularly to the skin and eyes.[7][9]

-

Shielding: Always use low-atomic number materials like Plexiglas (acrylic) of at least 3/8 inch (~1 cm) thickness to shield ³²P.[7][9][11] Avoid using lead shielding directly, as it can produce penetrating secondary radiation (bremsstrahlung X-rays).[7][9] If necessary, thin lead sheets can be placed outside the primary Plexiglas shield.[12]

-

Personal Protective Equipment (PPE): A lab coat, disposable gloves (double-gloving is recommended), and safety glasses are mandatory when handling ³²P.[7][9][13]

-

Monitoring: Regularly monitor work areas, clothing, and hands with a Geiger-Müller survey meter equipped with a pancake probe.[7][9] For removable contamination, wipe tests analyzed with a liquid scintillation counter should be used.[7]

-

Dosimetry: Whole-body and extremity (ring) dosimeters are required when handling millicurie quantities of ³²P.[7][12]

-

Waste Disposal: Isolate ³²P waste in clearly labeled and shielded containers for decay.[12]

Experimental Protocols

This section provides detailed methodologies for key ³²P radiolabeling experiments.

5'-End Labeling of Nucleic Acids

This technique is used to label the 5' terminus of DNA or RNA, commonly for applications like sequencing or probe generation. The enzyme T4 Polynucleotide Kinase (PNK) catalyzes the transfer of the gamma-phosphate from [γ-³²P]ATP to the 5'-hydroxyl end of the nucleic acid.[4][14][15]

Materials:

-

DNA or RNA with a 5'-hydroxyl group (1-50 pmol)

-

T4 Polynucleotide Kinase (PNK)

-

[γ-³²P]ATP (3000-7000 Ci/mmol)

-

10X PNK Buffer

-

Nuclease-free water

-

(Optional) Calf Intestinal Phosphatase (CIP) for dephosphorylating 5'-phosphate ends.[14]

-

Stop buffer (e.g., 0.5 M EDTA)

Protocol:

-

Dephosphorylation (if necessary): If the nucleic acid has a 5'-phosphate, it must first be dephosphorylated.

-

Combine the RNA/DNA, 10X dephosphorylation buffer, CIP, and nuclease-free water.

-

Incubate at 37°C for 1 hour.

-

Inactivate and remove the CIP, typically by phenol/chloroform extraction and ethanol precipitation.[14]

-

-

Kinase Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Dephosphorylated nucleic acid (or nucleic acid with a 5'-OH)

-

10X PNK Buffer

-

[γ-³²P]ATP (~1.5 times molar excess over nucleic acid ends)

-

T4 Polynucleotide Kinase (10 units)

-

Nuclease-free water to the final reaction volume.

-

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding stop buffer.

-

Purification: Remove unincorporated [γ-³²P]ATP from the labeled probe, typically using spin column chromatography (e.g., Sephadex G-50).

Nick Translation

Nick translation is a method to generate uniformly labeled, high-specific-activity DNA probes. DNase I introduces single-stranded "nicks" in the DNA backbone, creating 3'-hydroxyl termini. DNA Polymerase I then adds nucleotides to the 3' end while its 5'→3' exonuclease activity removes nucleotides from the 5' side of the nick. The incorporation of an [α-³²P]dNTP in the reaction mix results in a radiolabeled probe.[16][17]

Materials:

-

Template DNA (100 ng - 1 µg)

-

10X Nick Translation Buffer (containing Tris-HCl, MgCl₂, DTT)

-

DNase I

-

DNA Polymerase I

-

dNTP mix (unlabeled dGTP, dATP, dTTP)

-

[α-³²P]dCTP (800-6000 Ci/mmol)

-

Stop Buffer (0.5 M EDTA)

Protocol:

-

Reaction Setup: Combine the following in a microcentrifuge tube on ice:

-

Incubation: Incubate the reaction at 15°C for 60-90 minutes.[16][17][19]

-

Termination: Stop the reaction by adding stop buffer and heating to 65°C for 10 minutes to inactivate the enzymes.[18][19]

-

Purification: Separate the labeled probe from unincorporated nucleotides via spin column chromatography or ethanol precipitation.[16]

Random Primed Labeling

This is a highly efficient method for generating DNA probes with very high specific activity (>1 x 10⁹ dpm/µg).[20][21] The DNA template is denatured, and random oligonucleotides (typically hexamers or octamers) are annealed at multiple sites. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, extends these primers, incorporating [α-³²P]dNTPs into the newly synthesized DNA.[20][22]

Materials:

-

Linear DNA template (25-50 ng)

-

Random primers (hexamers or octamers)

-

Klenow fragment of DNA Polymerase I

-

dNTP mix (unlabeled dGTP, dATP, dTTP)

-

[α-³²P]dCTP (3000-6000 Ci/mmol)

-

Reaction Buffer

-

Stop Buffer (0.5 M EDTA)

Protocol:

-

Denaturation: Denature the DNA template by heating in a boiling water bath for 5 minutes, then immediately chill on ice.[22]

-

Reaction Setup: To the denatured DNA, add the reaction buffer, dNTP mix (minus dCTP), random primers, and [α-³²P]dCTP.

-

Enzyme Addition: Add the Klenow fragment to the mixture.

-

Incubation: Incubate at 37°C for 10-60 minutes.[21][22] A 10-minute incubation is often sufficient to achieve high specific activity.[22]

-

Termination: Stop the reaction by adding stop buffer.

-

Purification: Purify the labeled probe from unincorporated nucleotides using a spin column.

Application in Drug Development: Kinase Assays

Protein kinases are a major class of drug targets. Kinase activity is often measured by quantifying the transfer of the radiolabeled gamma-phosphate from [γ-³²P]ATP to a specific peptide or protein substrate.[5][23] This radiometric assay is considered the gold standard for its sensitivity and direct measurement of enzymatic activity.[23][24]

In Vitro Kinase Activity Assay Protocol

Materials:

-

Kinase of interest (e.g., immunoprecipitated from cell lysate)

-

Specific peptide or protein substrate

-

[γ-³²P]ATP

-

Kinase Assay Buffer (containing MgCl₂, ATP, and other cofactors)

-

Stop solution (e.g., phosphoric acid)

-

Phosphocellulose filter paper or other capture medium

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the specific substrate, and the kinase enzyme preparation.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a stop solution.

-

Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the filter paper multiple times with a dilute acid (e.g., phosphoric acid) to remove all unincorporated ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a liquid scintillation counter.[6] The counts per minute (cpm) are directly proportional to the kinase activity.

Visualizations

The following diagrams illustrate key workflows and concepts related to ³²P radiolabeling.

Caption: Workflow for 5'-end labeling of nucleic acids with ³²P.

Caption: General workflow for a radiometric kinase activity assay.

Caption: A generic signaling cascade involving multiple kinases.

References

- 1. Phosphorus-32 - Wikipedia [en.wikipedia.org]

- 2. askfilo.com [askfilo.com]

- 3. Phosphorus-32 (P-32)|Radioisotope for Research [benchchem.com]

- 4. 5'-end labeling of RNA with [γ-32P]ATP and T4 polynucleotide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. Phosphorus 32 radiolabeled compounds Biotrend [biotrend.com]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. revvity.com [revvity.com]

- 11. HP-27: P-32 | Worcester Polytechnic Institute [wpi.edu]

- 12. queensu.ca [queensu.ca]

- 13. ehs.berkeley.edu [ehs.berkeley.edu]

- 14. Protocol for 5' End Labeling RNA | Thermo Fisher Scientific - US [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. DNA Reaction - Radiolabeling by Nick Translation [rothlab.ucdavis.edu]

- 19. ccr.cancer.gov [ccr.cancer.gov]

- 20. Random Primed 32P-Labeling of DNA | Springer Nature Experiments [experiments.springernature.com]

- 21. agilent.com [agilent.com]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Comparative Guide to Phosphorus-32 and Phosphorus-33 for Autoradiography in Life Sciences Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug development, radiolabeling remains a cornerstone technique for elucidating complex biological processes. Among the array of available radioisotopes, Phosphorus-32 (³²P) and Phosphorus-33 (³³P) are frequently employed for autoradiography due to phosphorus's integral role in the backbone of nucleic acids and as a key element in cellular signaling through phosphorylation. The choice between these two isotopes is critical and contingent upon the specific experimental requirements, including the desired resolution, sensitivity, and handling considerations. This guide provides a comprehensive comparison of ³²P and ³³P, detailing their physical properties, experimental applications, and procedural considerations for autoradiography.

Core Isotope Properties: A Quantitative Comparison

The fundamental differences between ³²P and ³³P lie in their decay characteristics, which directly influence their application in autoradiography. These properties are summarized below.

| Property | Phosphorus-32 (³²P) | Phosphorus-33 (³³P) | Reference(s) |

| Half-life | 14.3 days | 25.3 days | [1] |

| Beta Emission Energy (Maximum) | 1.71 MeV | 0.249 MeV | [2] |

| Beta Emission Energy (Average) | 0.7 MeV | Not specified in results | [2] |

| Resolution in Autoradiography | Lower resolution, more diffuse bands | Higher resolution, sharper bands (~20 microns in tissue sections) | [3] |

| Safety Considerations | Higher energy beta particles require more stringent shielding (e.g., Plexiglas). | Lower energy beta particles are less penetrating, posing a lower external hazard. | [4] |

Choosing the Right Isotope for Your Application

The selection of ³²P versus ³³P is a critical decision that can significantly impact the outcome and quality of an autoradiographic experiment.

Phosphorus-32 has been the traditional choice for many applications due to its strong signal, which allows for shorter exposure times. Its high-energy beta particles are readily detected, making it suitable for experiments where high sensitivity is paramount and fine resolution is a secondary concern. Common applications include:

-

Southern and Northern Blotting: Detecting specific DNA or RNA sequences.[5]

-

Kinase Assays: Measuring the activity of protein kinases.[6]

-

Metabolic Labeling: Tracing the incorporation of phosphate into cellular components.[7]

Phosphorus-33 , with its lower energy beta emission, offers a significant advantage in terms of resolution. The shorter path length of its beta particles results in sharper bands and more precise localization of the radiolabel within a sample. This makes it the preferred isotope for applications where spatial accuracy is crucial, such as:

-

In Situ Hybridization: Visualizing the location of specific nucleic acid sequences within tissues and cells.[3][8]

-

High-Resolution Autoradiography of Gels: Obtaining well-defined bands in polyacrylamide gel electrophoresis (PAGE).

-

Experiments Requiring Longer Exposure Times: The longer half-life of ³³P is advantageous for lengthy experiments.

Experimental Protocols

Detailed methodologies are essential for successful and reproducible radiolabeling experiments. Below are representative protocols for common applications using ³²P, with adaptations for ³³P.

In Vitro Kinase Assay

This protocol is a standard method for measuring the activity of a protein kinase by detecting the transfer of a radiolabeled phosphate from ATP to a substrate.[6]

Materials:

-

Purified kinase

-

Kinase-specific substrate (protein or peptide)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE reagents and equipment

-

Phosphor screen or X-ray film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified kinase, substrate, and kinase reaction buffer.

-

Initiation: Start the reaction by adding [γ-³²P]ATP (typically 1-10 µCi per reaction).

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Gel Drying: Dry the gel onto filter paper.

-

Autoradiography: Expose the dried gel to a phosphor screen or X-ray film. For ³²P, exposure can range from a few hours to overnight.

Adaptation for ³³P:

-

Due to the lower energy of ³³P, a longer exposure time will be necessary to achieve a comparable signal intensity to ³²P.[4]

-

The use of a phosphor imager is highly recommended for ³³P to achieve better quantification and sensitivity compared to X-ray film.

-

The sharper bands produced by ³³P can provide a more accurate assessment of substrate phosphorylation.[9]

Metabolic Labeling of Cells

This protocol describes the labeling of intracellular molecules by incubating cells with radioactive orthophosphate.[7][10]

Materials:

-

Cultured cells

-

Phosphate-free cell culture medium

-

[³²P]orthophosphate or [³³P]orthophosphate

-

Lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE reagents and equipment

-

Phosphor screen or X-ray film

Procedure:

-

Cell Preparation: Plate cells and grow to the desired confluency.

-

Phosphate Depletion: Wash the cells with phosphate-free medium and then incubate in the same medium for a period to deplete intracellular phosphate pools.

-

Labeling: Add [³²P]orthophosphate to the medium (typically 10-100 µCi/mL) and incubate for the desired labeling period (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells to remove unincorporated radiolabel and then lyse the cells using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Electrophoresis: Separate the labeled proteins by SDS-PAGE.

-

Gel Drying and Autoradiography: Dry the gel and expose it to a phosphor screen or X-ray film.

Adaptation for ³³P:

-

Similar to the kinase assay, a longer exposure time will be required for ³³P.

-

The higher resolution of ³³P can be advantageous for resolving closely migrating phosphorylated proteins.

Visualizing Workflows and Pathways

Diagrams are invaluable for understanding the logical flow of experiments and the complexity of cellular signaling.

Conclusion

Both ³²P and ³³P are powerful tools for autoradiography, each with distinct advantages. The high energy of ³²P provides a strong signal and high sensitivity, ideal for detection-focused applications. In contrast, the lower energy of ³³P yields superior resolution, making it the isotope of choice for experiments where precise localization is critical. The extended half-life of ³³P also offers greater flexibility for longer-term studies. By carefully considering the specific aims of their research, scientists can select the appropriate phosphorus isotope to generate high-quality, meaningful data to drive discovery in life sciences and drug development.

References

- 1. Isotopes of phosphorus - Wikipedia [en.wikipedia.org]

- 2. ehs.umich.edu [ehs.umich.edu]

- 3. The use of 33P-labeled oligonucleotides for in situ hybridization of vertebrate embryo frozen sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Labeling of Protein Antigens with [32P]Orthophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In situ hybridization with 33P-labeled RNA probes for determination of cellular expression patterns of liver transcription factors in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of specific protein kinase activities using phosphorus-33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic Labeling Using 32P | McManus Lab [mcmanuslab.ucsf.edu]

Detecting ³²P in Biological Samples: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and techniques for detecting the radioisotope Phosphorus-32 (³²P) in biological samples. ³²P is a high-energy beta-emitting isotope widely utilized in molecular biology, particularly in studies involving protein phosphorylation and nucleic acid labeling. Its detection is crucial for understanding a vast array of cellular processes, including signal transduction, gene expression, and enzyme kinetics. This document details the core detection methodologies, presents quantitative comparisons, and offers detailed experimental protocols to aid researchers in selecting and implementing the most suitable technique for their experimental needs.

Fundamental Principles of ³²P Detection

Phosphorus-32 decays by emitting a beta (β⁻) particle, which is a high-energy electron. The detection of ³²P relies on the ability to capture and quantify the energy released by these beta particles as they interact with matter. The maximum energy of a ³²P beta particle is 1.71 MeV, which is sufficiently high to penetrate through several millimeters of biological tissue and be detected by various instruments.

The primary methods for detecting ³²P in biological samples are:

-

Liquid Scintillation Counting: A quantitative method that measures the total radioactivity in a liquid sample.

-

Autoradiography: A qualitative or semi-quantitative imaging technique that visualizes the spatial distribution of ³²P within a sample, such as a gel or tissue section.

-

Phosphor Imaging: A quantitative imaging technique that offers higher sensitivity and a wider dynamic range compared to traditional autoradiography.

Quantitative Comparison of ³²P Detection Methods

The choice of detection method depends on the specific experimental requirements, such as the need for quantitative data, spatial resolution, or high throughput. The following table summarizes the key quantitative parameters of the most common ³²P detection techniques.

| Parameter | Liquid Scintillation Counting | Autoradiography (X-ray Film) | Phosphor Imaging |

| Detection Principle | Beta particles excite fluors in a liquid cocktail, producing light detected by photomultiplier tubes. | Beta particles directly expose silver halide crystals in the film emulsion. | Beta particles excite a phosphor screen, and the stored energy is released as light upon laser stimulation. |

| Typical Efficiency for ³²P | Approaching 100% under ideal conditions.[1][2] | Lower and non-linear. | High and linear. |

| Sensitivity | High, capable of detecting very low levels of radioactivity. | Lower sensitivity; requires longer exposure times. | 15 to 250-fold more sensitive than X-ray film for ³²P.[3][4] |

| Detection Limit | Dependent on background and counting time. | Approximately 100 cpm for an overnight exposure. | Can detect as low as 1 disintegration/mm².[3][4] |

| Dynamic Range | Wide, typically several orders of magnitude. | Narrow, approximately 2.5 orders of magnitude.[3] | Wide, over 5 orders of magnitude.[3][5] |

| Spatial Resolution | None (measures bulk sample). | High (micrometer range). | Good (in the 0.3 mm range), suitable for most gel and blot applications.[3][4] |

| Quantification | Highly quantitative. | Semi-quantitative (densitometry can be used but is limited by the film's dynamic range). | Highly quantitative.[6] |

| Throughput | Can be high with automated counters. | Low to medium. | Medium to high. |

Experimental Protocols

Sample Preparation for Liquid Scintillation Counting

Proper sample preparation is critical for accurate liquid scintillation counting. The goal is to create a homogenous mixture of the sample and the scintillation cocktail to ensure efficient energy transfer.

Protocol for Aqueous Samples:

-

Sample Collection: Collect the aqueous biological sample (e.g., cell lysate, protein fraction) in a liquid scintillation vial. The volume should typically not exceed 10% of the scintillation cocktail volume to avoid quenching.

-

Cocktail Addition: Add an appropriate volume of a water-miscible scintillation cocktail (e.g., Ultima Gold™, EcoScint™).

-

Mixing: Cap the vial securely and vortex thoroughly until the solution is clear and homogenous.

-

Dark Adaptation: Allow the vial to sit in the dark for at least 30 minutes to minimize chemiluminescence, a source of background noise.

-

Counting: Place the vial in the liquid scintillation counter and acquire data. The counting time should be sufficient to achieve statistically significant results, often 1-5 minutes per sample.

Protocol for Samples on Solid Supports (e.g., filters, gel slices):

-

Sample Placement: Place the dried filter paper or excised gel slice at the bottom of a liquid scintillation vial.

-

Elution/Solubilization (Optional but recommended for gels): For gel slices, add a tissue solubilizer (e.g., Soluene®-350) and incubate at 50-60°C until the gel is dissolved. This step improves counting efficiency.

-

Cocktail Addition: Add the appropriate scintillation cocktail to the vial, ensuring the solid support is fully submerged.

-

Elution: Allow sufficient time for the ³²P to elute from the solid support into the cocktail. Gentle agitation can facilitate this process.

-

Dark Adaptation and Counting: Follow steps 4 and 5 from the aqueous sample protocol.

Autoradiography Protocol

This protocol describes the detection of ³²P in a dried polyacrylamide gel.

-

Gel Preparation: After electrophoresis, fix the gel in a solution of 10% acetic acid and 10% methanol for 30 minutes. This removes impurities and prevents the gel from shrinking unevenly.

-

Gel Drying: Place the gel on a piece of filter paper and dry it under vacuum at 80°C until completely flat and dry.

-

Cassette Assembly: In a darkroom under a safelight, place the dried gel in an X-ray cassette. For ³²P, an intensifying screen should be placed on top of the gel to enhance the signal.

-

Film Placement: Place a sheet of X-ray film on top of the intensifying screen (or directly on the gel if no screen is used).

-

Exposure: Close the cassette and wrap it in aluminum foil to ensure it is light-tight. Expose the film at -80°C. The exposure time will vary depending on the amount of radioactivity and can range from a few hours to several days. The low temperature helps to stabilize the latent image on the film.

-

Film Development: In the darkroom, remove the film and develop it using an automatic processor or manual developing solutions according to the manufacturer's instructions.

Phosphor Imaging Protocol

This protocol provides a general workflow for phosphor imaging of a dried gel or membrane.

-

Sample Preparation: Prepare and dry the gel or membrane containing the ³²P-labeled sample as you would for autoradiography.

-

Screen Exposure: In a light-protected area, place the sample in direct contact with a phosphor imaging screen within a cassette. Ensure no air bubbles are trapped between the sample and the screen.

-

Exposure: Expose the screen to the sample at room temperature. Exposure times are significantly shorter than for autoradiography, often ranging from minutes to a few hours.

-

Screen Scanning: After exposure, remove the screen from the cassette and place it in a phosphor imager. The imager's laser scans the screen, releasing the stored energy as light, which is detected by a photomultiplier tube.

-

Data Analysis: The scanner generates a digital image, where the signal intensity is proportional to the amount of radioactivity. Use the accompanying software to quantify the signal in specific bands or regions of interest.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Liquid scintillation counting - Wikipedia [en.wikipedia.org]

- 2. Radioactive Decay [chemed.chem.purdue.edu]

- 3. Autoradiography using storage phosphor technology [inis.iaea.org]

- 4. Autoradiography using storage phosphor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Storage-phosphor autoradiography: a rapid and highly sensitive method for spatial imaging and quantitation of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Storage phosphor imaging technique for detection and quantitation of DNA adducts measured by the 32P-postlabeling assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Efficiency 5' End-Labeling of DNA with ³²P

Introduction

The 5' end-labeling of DNA with radioactive isotopes, particularly Phosphorus-32 (³²P), remains a cornerstone technique in molecular biology. This method provides a highly sensitive means of tagging DNA for a variety of applications. The process relies on the enzymatic activity of T4 Polynucleotide Kinase (T4 PNK), which catalyzes the transfer of the terminal (gamma) phosphate from a donor molecule, typically adenosine triphosphate (ATP), to the 5'-hydroxyl terminus of a DNA or RNA molecule.[1][2] By using [γ-³²P]ATP as the phosphate donor, a radioactive label is incorporated onto the 5' end of the nucleic acid.[3] This technique is highly efficient and is widely used for preparing probes for hybridization, DNA sequencing, and DNA-protein interaction studies.[1][4]

Principle of the Reaction

T4 Polynucleotide Kinase, an enzyme derived from the T4 bacteriophage, facilitates the transfer of the γ-phosphate from ATP to a 5'-hydroxyl group on single- or double-stranded DNA and RNA.[5][6] For DNA molecules that already possess a 5'-phosphate, such as fragments generated by restriction enzyme digestion, a pre-treatment step is necessary. This involves the removal of the existing phosphate group using an alkaline phosphatase, like Calf Intestinal Alkaline Phosphatase (CIAP), to generate the required 5'-hydroxyl substrate for T4 PNK.[7] The subsequent kinase reaction then efficiently incorporates the ³²P-labeled phosphate from [γ-³²P]ATP.[7] The reaction is typically rapid and results in a single labeled phosphate per DNA strand, making the specific activity of the probe dependent on the specific activity of the [γ-³²P]ATP used.[8]

Applications

The high sensitivity afforded by ³²P makes this labeling method ideal for numerous applications, including:

-

Hybridization Probes: Labeled oligonucleotides are used as probes in Southern and Northern blotting to detect specific DNA or RNA sequences.

-

DNA-Protein Interaction Studies: Techniques like DNase I footprinting and electrophoretic mobility shift assays (EMSA) utilize end-labeled DNA to map protein binding sites.[7]

-

DNA Sequencing: Historically used in Maxam-Gilbert sequencing, end-labeled primers are also used in other sequencing methodologies.[9]

-

Primer Extension Analysis: Used to map the 5' ends of RNA transcripts.

-

Phosphorylation of PCR Primers and Cloning: T4 PNK can be used with non-radioactive ATP to phosphorylate primers and other DNA fragments prior to ligation in cloning workflows.[4][10]

Experimental Protocol: 5' End-Labeling of DNA

This protocol provides a general guideline for the 5' end-labeling of dephosphorylated DNA or oligonucleotides (which typically possess a 5'-hydroxyl group).

Materials

-

DNA (oligonucleotide or dephosphorylated fragment): 10-50 pmol

-

[γ-³²P]ATP (≥3000 Ci/mmol)

-

T4 Polynucleotide Kinase (10 U/µL)

-

10X T4 PNK Reaction Buffer (700 mM Tris-HCl, pH 7.6, 100 mM MgCl₂, 50 mM DTT)[5][11]

-

Nuclease-free water

-

0.5 M EDTA

-

Purification spin column (or materials for ethanol precipitation/gel electrophoresis)

-

Heating block or water bath

-

Microcentrifuge

Procedure

-

Reaction Setup: In a microcentrifuge tube, carefully combine the following reagents on ice. It is generally recommended to add the enzyme last.[12]

| Component | Volume | Final Concentration/Amount |

| DNA (10-50 pmol of 5' ends) | X µL | 10-50 pmol |

| 10X T4 PNK Reaction Buffer | 5 µL | 1X |

| [γ-³²P]ATP | Y µL | ≥ 2x molar excess over 5' ends |

| T4 Polynucleotide Kinase (10 U/µL) | 1-2 µL | 10-20 Units |

| Nuclease-free Water | Up to 50 µL | - |

| Total Volume | 50 µL |

-

Incubation: Gently mix the components by flicking the tube and briefly centrifuge to collect the contents. Incubate the reaction mixture at 37°C for 30-60 minutes.[10][11]

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.[3]

-

Enzyme Inactivation: Inactivate the T4 PNK by heating the reaction at 65°C for 20 minutes.[5][11][13]

-

Purification of Labeled DNA: It is crucial to remove the unincorporated [γ-³²P]ATP from the labeled DNA probe to reduce background in downstream applications. This can be achieved using several methods:

-

Spin Column Chromatography: Use a size-exclusion spin column appropriate for the size of your DNA fragment, following the manufacturer’s instructions. This is a rapid and effective method.

-

Ethanol Precipitation: For larger DNA fragments, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C or colder for at least 1 hour, centrifuge at high speed to pellet the DNA, wash with 70% ethanol, and resuspend the dried pellet in a suitable buffer.[3]

-

Polyacrylamide Gel Electrophoresis (PAGE): For the highest purity, the reaction can be run on a native or denaturing polyacrylamide gel. The labeled DNA band is excised, and the DNA is eluted from the gel slice.[7]

-

-

Storage: Store the purified ³²P-labeled DNA at -20°C. Be mindful of radiolytic decay and damage over time.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a standard 5' end-labeling reaction.

| Parameter | Value/Range | Notes |

| DNA Substrate | 1-300 pmol of 5' termini | For radioactive labeling, 1-50 pmol is common.[10][13] |

| [γ-³²P]ATP | ≥50 pmol | Should be in at least a 2-fold molar excess to the number of 5' ends.[12] |